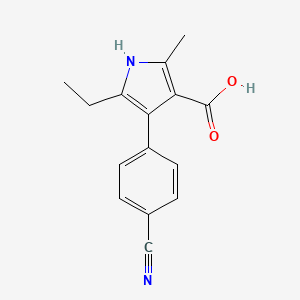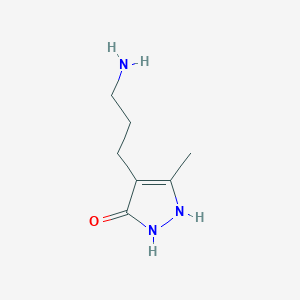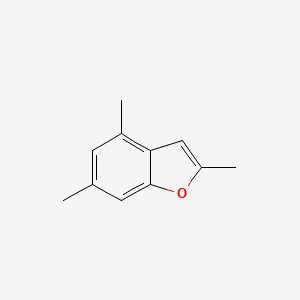![molecular formula C9H5ClN2O B12876594 4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
4-Chlorobenzo[d]oxazole-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzo[d]oxazole-2-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a nitrile group at the 2-position of the benzoxazole ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazole-2-acetonitrile typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a suitable catalyst. One common method includes the use of acetonitrile as a solvent and a metal catalyst such as titanium dioxide-zirconium dioxide (TiO2-ZrO2) at 60°C for 15-25 minutes, yielding 83-93% .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like nanocatalysts and ionic liquid catalysts are also employed to improve efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorobenzo[d]oxazole-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzo[d]oxazole-2-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-acetonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]oxazole-2-thiol: Known for its antimicrobial and anticancer properties.
5-Chlorobenzooxazole-2-thiol: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness: 4-Chlorobenzo[d]oxazole-2-acetonitrile stands out due to its unique combination of a chlorine atom and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H5ClN2O |
|---|---|
Molekulargewicht |
192.60 g/mol |
IUPAC-Name |
2-(4-chloro-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-6-2-1-3-7-9(6)12-8(13-7)4-5-11/h1-3H,4H2 |
InChI-Schlüssel |
NBZHOKGHQJMJLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)


![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)




![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)




